n-Hexyl Sec-Hexyl Phthalate
CAS No.:
Cat. No.: VC0201126
Molecular Formula: C₂₀H₃₀O₄
Molecular Weight: 334.45
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₀H₃₀O₄ |
---|---|
Molecular Weight | 334.45 |
Introduction
Chemical Identity and Physical Properties
Basic Chemical Information
n-Hexyl Sec-Hexyl Phthalate is a diester of phthalic acid, featuring one linear n-hexyl group and one branched sec-hexyl group attached to the carboxylic acid moieties of phthalic acid. The combination of these different alkyl chains contributes to its unique properties.
Property | Value |
---|---|
Molecular Formula | C20H30O4 |
Molecular Weight | 334.4 g/mol |
Physical State | Clear liquid at room temperature |
Water Solubility | Low |
Oil Solubility | High |
CAS Number | Not explicitly provided in sources |
The compound's essential structure consists of a phthalic acid core with two distinct alkyl chains, creating an asymmetrical molecule that influences its behavior in polymer matrices.
Structural Characteristics
The structural arrangement of n-Hexyl Sec-Hexyl Phthalate features the characteristic aromatic ring of phthalic acid with two ester linkages. The first ester group is attached to a linear n-hexyl chain (CH3(CH2)5-), while the second is bonded to a branched sec-hexyl group (CH3(CH2)4CH(CH3)-). This combination of straight-chain and branched alkyl groups is significant as it affects the compound's physical properties, including its plasticizing efficiency and compatibility with different polymer systems.
Unlike symmetrical phthalates such as DEHP (di(2-ethylhexyl) phthalate) or DnHP (di-n-hexyl phthalate), the asymmetrical structure of n-Hexyl Sec-Hexyl Phthalate provides a balance of properties that makes it suitable for specific applications requiring tailored performance characteristics.
Synthesis and Chemical Reactions
Synthesis Methodology
The synthesis of n-Hexyl Sec-Hexyl Phthalate typically follows an esterification pathway involving phthalic anhydride and the respective alcohols. The general reaction can be outlined as follows:
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Reaction of phthalic anhydride with n-hexyl alcohol to form the mono-ester intermediate
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Subsequent reaction with sec-hexyl alcohol to produce the final diester product
This esterification process requires an acid catalyst, commonly sulfuric acid, and involves heating the reaction mixture to drive the equilibrium toward product formation. The synthesis must be carefully controlled to ensure the proper attachment of each specific alcohol to form the desired asymmetrical diester rather than symmetrical byproducts.
Chemical Reactivity
As with other phthalate esters, n-Hexyl Sec-Hexyl Phthalate can undergo several chemical reactions:
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Hydrolysis: In the presence of water and either acid or base catalysts, the ester bonds can be cleaved to yield phthalic acid and the respective alcohols (n-hexanol and sec-hexanol).
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Oxidation: Strong oxidizing agents can react with the compound, potentially leading to degradation products.
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Thermal decomposition: At elevated temperatures, the compound may decompose, releasing various products including the constituent alcohols and phthalic acid derivatives.
The chemical stability of n-Hexyl Sec-Hexyl Phthalate is generally good under standard conditions, contributing to its effectiveness as a plasticizer in applications where long-term performance is required.
Applications and Industrial Relevance
Primary Industrial Applications
n-Hexyl Sec-Hexyl Phthalate serves primarily as a plasticizer in polymer materials, particularly in polyvinyl chloride (PVC) products. Its function is to increase flexibility, durability, and resistance to environmental degradation. The specific applications include:
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PVC-based materials for construction and industrial uses
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Flexible polymer products requiring enhanced durability
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Specialized materials where the balance of properties provided by the asymmetrical structure offers advantages over symmetrical phthalates
The compound's mixed alkyl chain structure (linear n-hexyl and branched sec-hexyl) provides a unique combination of properties that can be advantageous in specific applications requiring balanced performance characteristics.
Comparative Analysis with Similar Phthalates
When compared to other commonly used phthalates, n-Hexyl Sec-Hexyl Phthalate exhibits distinct characteristics that position it between high-molecular-weight phthalates like DEHP and lower-molecular-weight compounds.
Phthalate | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |
---|---|---|---|
n-Hexyl Sec-Hexyl Phthalate | 334.4 | Mixed linear and branched C6 chains | Specialized PVC applications |
DEHP (Di(2-ethylhexyl) phthalate) | 390.56 | Two branched C8 chains | General-purpose plasticizer |
DnHP (Di-n-hexyl phthalate) | Similar to n-Hexyl Sec-Hexyl Phthalate | Two linear C6 chains | Specialty applications |
The branched component in n-Hexyl Sec-Hexyl Phthalate likely contributes to enhanced flexibility compared to fully linear phthalates, while maintaining better processability than higher-molecular-weight compounds like DEHP .
Toxicological Profile and Health Considerations
Environmental Considerations
The environmental behavior of n-Hexyl Sec-Hexyl Phthalate can be assessed in relation to similar phthalate esters:
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Persistence: The compound's moderate molecular weight and mixed alkyl chain structure suggest moderate environmental persistence compared to higher-molecular-weight phthalates like DEHP.
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Bioaccumulation: Limited water solubility combined with moderate lipophilicity suggests potential for bioaccumulation in aquatic organisms, though likely less than that observed with DEHP .
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Degradation: As with other phthalates, environmental degradation likely occurs through hydrolysis and microbial action, with the primary degradation products being the monoester, phthalic acid, and the constituent alcohols.
Structural Comparison with Related Phthalates
Molecular Features and Functional Implications
The structural differences between n-Hexyl Sec-Hexyl Phthalate and other phthalates significantly influence their respective properties and applications. The presence of both linear and branched alkyl chains in n-Hexyl Sec-Hexyl Phthalate creates a unique molecular configuration.
DEHP, one of the most widely used phthalates, contains two identical branched 2-ethylhexyl groups, giving it a higher molecular weight (390.56 g/mol) compared to n-Hexyl Sec-Hexyl Phthalate (334.4 g/mol) . This structural difference results in distinct physical properties:
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The lower molecular weight of n-Hexyl Sec-Hexyl Phthalate may contribute to higher mobility within polymer matrices compared to DEHP.
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The mixed alkyl chain structure likely provides intermediate properties between fully linear phthalates (like DnHP) and fully branched ones.
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The asymmetrical structure may affect crystallization behavior in polymer applications, potentially offering advantages in certain processing scenarios .
Toxicological Profile Comparison
Studies on related phthalates provide insight into the potential toxicological profile of n-Hexyl Sec-Hexyl Phthalate:
Phthalate | Reproductive Toxicity | Developmental Effects | Regulatory Classification |
---|---|---|---|
DEHP | Documented in multiple studies | Affects reproductive development | Category 1B reproductive toxicant (EU) |
DnHP | Evidence in animal studies | Potential developmental toxicity | Limited regulatory classification |
n-Hexyl Sec-Hexyl Phthalate | Limited direct evidence | Inferred from similar compounds | Not specifically classified |
Research on DnHP indicates reproductive toxicity in rodent studies, with effects on fertility and development . Given structural similarities, n-Hexyl Sec-Hexyl Phthalate may exhibit comparable toxicological properties, though its mixed alkyl structure could result in quantitative differences in biological activity.
Metabolic Fate and Pharmacokinetics
Absorption and Distribution
While specific data on n-Hexyl Sec-Hexyl Phthalate metabolism is limited, insights can be drawn from studies on related phthalates. The general metabolic pattern for phthalates involves:
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Initial hydrolysis to form the monoester and free alcohol
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Further metabolism of the monoester through oxidation and conjugation
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Elimination primarily through urine
Based on data from DnHP, phthalates with hexyl chains show significant absorption following oral exposure, with metabolites detectable in urine . Dermal absorption also occurs but is generally less efficient than oral routes.
The distribution pattern likely follows that of other medium-chain phthalates, with initial wide distribution followed by relatively rapid clearance without significant bioaccumulation in tissues .
Biotransformation and Elimination
The biotransformation of n-Hexyl Sec-Hexyl Phthalate likely proceeds through sequential processes:
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Initial hydrolysis by esterases to form the monoester (either mono-n-hexyl phthalate or mono-sec-hexyl phthalate)
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Further hydrolysis to phthalic acid
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Oxidative metabolism of the alkyl chains
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Conjugation reactions (primarily glucuronidation) to increase water solubility
Studies with DnHP indicate that phthalates of this molecular weight range are primarily excreted in urine, with elimination relatively rapid and complete within days of exposure . The asymmetrical structure of n-Hexyl Sec-Hexyl Phthalate may result in preferential hydrolysis of one ester group over the other, potentially influencing the metabolite profile compared to symmetrical phthalates.
Research Findings and Experimental Data
Physical and Chemical Property Studies
Research on the physical and chemical properties of n-Hexyl Sec-Hexyl Phthalate has established several key characteristics:
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The compound exists as a clear liquid at room temperature
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It exhibits low water solubility but high solubility in organic solvents
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Its mixed alkyl structure affects its compatibility with different polymer systems
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The physical properties position it between fully linear and fully branched phthalates in terms of plasticizing efficiency
These properties directly influence its performance in technical applications, particularly its effectiveness as a plasticizer in polymer formulations.
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